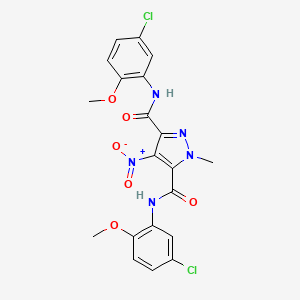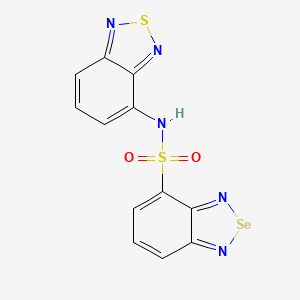![molecular formula C13H16ClF2NO5 B11506911 N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine](/img/structure/B11506911.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHYLOXANE-3,4,5-TRIOL is a complex organic compound with a unique structure that includes a chlorodifluoromethoxy group attached to a phenyl ring, an amino group, and a methyloxane ring with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHYLOXANE-3,4,5-TRIOL typically involves multiple steps, starting with the preparation of the chlorodifluoromethoxyphenylamine intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where a chlorodifluoromethoxy group is introduced to a phenylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHYLOXANE-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce new functional groups to the amino group .
Scientific Research Applications
2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHYLOXANE-3,4,5-TRIOL has several scientific research applications:
Mechanism of Action
The mechanism by which 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHYLOXANE-3,4,5-TRIOL exerts its effects involves its interaction with specific molecular targets. The chlorodifluoromethoxy group and the amino group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The methyloxane ring and hydroxyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(CHLORODIFLUOROMETHOXY)ANILINE: A simpler compound with a similar chlorodifluoromethoxy group attached to an aniline ring.
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: A more complex compound with additional functional groups and a pyridine ring.
Uniqueness
2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-METHYLOXANE-3,4,5-TRIOL is unique due to its combination of functional groups and its potential for diverse applications. The presence of the methyloxane ring with three hydroxyl groups distinguishes it from simpler compounds and contributes to its reactivity and stability .
Properties
Molecular Formula |
C13H16ClF2NO5 |
|---|---|
Molecular Weight |
339.72 g/mol |
IUPAC Name |
2-[4-[chloro(difluoro)methoxy]anilino]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H16ClF2NO5/c1-6-9(18)10(19)11(20)12(21-6)17-7-2-4-8(5-3-7)22-13(14,15)16/h2-6,9-12,17-20H,1H3 |
InChI Key |
SSZQWCRMTHHHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=CC=C(C=C2)OC(F)(F)Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11506840.png)
![methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate](/img/structure/B11506844.png)
![{1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11506859.png)

![ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11506862.png)

![7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506865.png)
![methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11506867.png)
![2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1H-benzimidazole)](/img/structure/B11506872.png)

![1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine](/img/structure/B11506888.png)
![isopropyl 2-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11506894.png)
![7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11506905.png)
